1-Methyl-4-propylpiperazine Bosutinib (cataloged as TRC-D424530) is a structurally defined synthetic analog and process impurity of the tyrosine kinase inhibitor Bosutinib . In pharmaceutical manufacturing and quality control (QC), the exact alkylation state of the piperazine moiety is a critical quality attribute (CQA) . Tracking this specific propyl-substituted piperazine derivative is essential for comprehensive impurity profiling, ensuring that active pharmaceutical ingredient (API) batches comply with stringent regulatory thresholds for related substances .
Generic substitution with the Bosutinib API or closely related impurities (such as N-desmethyl bosutinib or bosutinib N-oxide) fails in quantitative analytical workflows . Because the substitution of a propyl group on the piperazine ring alters both the lipophilicity and the pKa of the molecule, it exhibits distinct chromatographic retention times and mass spectrometric ionization efficiencies . Relying on a generic surrogate standard or theoretical relative response factors (RRF) leads to inaccurate integration and misquantification, potentially causing API batches to fail regulatory release criteria due to uncharacterized mass balance discrepancies .
In reverse-phase HPLC (e.g., C18 stationary phases), the extended propyl chain on the piperazine ring significantly increases the molecule's lipophilicity compared to the standard methyl group of the Bosutinib API . This structural difference yields a predictable shift in Relative Retention Time (RRT), ensuring baseline resolution (Rs > 1.5) from the main API peak and other polar impurities like N-desmethyl bosutinib .
| Evidence Dimension | Relative Retention Time (RRT) and Resolution (Rs) |
| Target Compound Data | Distinct RRT shift with baseline resolution (Rs > 1.5) |
| Comparator Or Baseline | Bosutinib API and N-desmethyl Bosutinib (Co-elution risk if unmapped) |
| Quantified Difference | Baseline chromatographic resolution achieved solely by mapping the exact propyl-piperazine derivative. |
| Conditions | Reverse-phase HPLC impurity profiling assays. |
Procurement of the exact standard is mandatory to establish system suitability and prevent peak masking during routine API release testing.
The modification of the alkyl group on the basic piperazine nitrogen alters the UV molar absorptivity and ESI+ mass spectrometric protonation efficiency . Using the Bosutinib API as a generic quantitative surrogate can introduce a 10-20% variance in calculated impurity mass . Procuring the exact 1-methyl-4-propylpiperazine standard allows for the determination of a precise Relative Response Factor (RRF), enabling accurate quantification down to the standard 0.05% - 0.10% Limit of Quantitation (LOQ) required by ICH guidelines .
| Evidence Dimension | Quantification Accuracy (RRF variance) |
| Target Compound Data | 98-102% mass accuracy using exact RRF |
| Comparator Or Baseline | Surrogate Bosutinib API standard (10-20% quantification error) |
| Quantified Difference | Elimination of up to 20% quantification error at trace levels. |
| Conditions | LC-UV and LC-MS/MS validation protocols. |
Ensures compliance with strict regulatory thresholds (e.g., <0.15% specification limits) by eliminating surrogate-induced integration errors.
During the optimization of the etherification and alkylation steps in Bosutinib synthesis, tracking off-target alkylation is critical . Utilizing the highly purified 1-methyl-4-propylpiperazine Bosutinib standard for spike-recovery experiments yields 98-102% analytical recovery, whereas relying on uncharacterized crude impurity mixtures fails to provide the quantitative mass balance needed to refine the synthesis route .
| Evidence Dimension | Spike-Recovery Accuracy |
| Target Compound Data | >98% recovery precision in API matrices |
| Comparator Or Baseline | Uncharacterized crude reaction mixtures (Inconsistent mass balance) |
| Quantified Difference | >98% precision in tracking alkylation byproducts vs. unquantifiable variance. |
| Conditions | API synthesis scale-up and reaction monitoring. |
Allows process chemists to accurately monitor and minimize specific alkylation side-reactions, improving overall API yield and purity.
This standard is the exact material required for Quality Control (QC) laboratories conducting routine HPLC/UV release testing of Bosutinib batches. It enables accurate identification and quantification of the propyl-piperazine impurity, ensuring compliance with strict ICH Q3A/Q3B thresholds .
Essential for CMC analytical teams validating stability-indicating assays. The exact standard is required to establish reliable Limits of Detection (LOD), Limits of Quantitation (LOQ), and Relative Response Factors (RRF) for Bosutinib formulations under forced degradation conditions .
Highly relevant for process chemists scaling up Bosutinib synthesis. By using this specific standard in spike-recovery studies, manufacturers can precisely monitor off-target alkylation during the attachment of the piperazine-propoxy side chain, allowing for targeted optimization of reaction parameters .